(E)-methyl 3-(dimethylamino)acrylate CAS 20664-47-5 properties
(E)-methyl 3-(dimethylamino)acrylate CAS 20664-47-5 properties
The following technical guide details the properties, synthesis, and applications of (E)-methyl 3-(dimethylamino)acrylate.
CAS: 20664-47-5 | Role: Enaminone Building Block | Class: 1,3-Electrophile[1]
Executive Summary
(E)-Methyl 3-(dimethylamino)acrylate is a specialized enaminone intermediate widely utilized in the synthesis of nitrogen-containing heterocycles.[1] Characterized by its "push-pull" alkene electronic structure, it serves as a highly reactive 3-carbon synthon (C3 synthon).[1] Its primary utility lies in drug development workflows for constructing pyrimidine, pyridine, and pyrazole scaffolds—core structures found in kinase inhibitors and antimicrobial agents.[1] Unlike its diethyl ethoxymethylenemalonate (EMME) counterparts, this mono-ester offers distinct regioselectivity profiles essential for precision organic synthesis.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Identification
| Parameter | Detail |
| IUPAC Name | Methyl (2E)-3-(dimethylamino)prop-2-enoate |
| CAS Number | 20664-47-5 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| SMILES | CN(C)/C=C/C(=O)OC |
| Stereochemistry | (E)-isomer (Trans) is the thermodynamically stable form.[1][2] |
Physical Characteristics
| Property | Value | Notes |
| Physical State | Low-melting solid or oil | Often appears as a yellow-to-orange oil at RT; crystallizes upon cooling.[1] |
| Melting Point | 18 – 21 °C | Tends to supercool; handle as liquid >25°C. |
| Boiling Point | 80 – 83 °C @ 5 mmHg | High vacuum distillation required to prevent polymerization/decomposition. |
| Density | ~1.06 g/cm³ | Estimated value; denser than ethyl acetate. |
| Solubility | Soluble in DCM, MeOH, EtOAc | Hydrolyzes in aqueous acid; stable in organic bases.[1] |
Structural Analysis & Mechanism
The "Push-Pull" Electronic Effect
The reactivity of CAS 20664-47-5 is defined by the conjugation between the electron-donating dimethylamino group and the electron-withdrawing ester.[1] This creates a polarized alkene where the
Key Mechanistic Feature: The dimethylamino group acts as a "dummy" leaving group. In cyclization reactions, it is displaced by a nucleophile (e.g., an amidine nitrogen), driving the reaction forward.[1]
Figure 1: Resonance structures illustrating the polarized nature of the enaminone system.
Stereochemical Verification (NMR)
Distinguishing the (E)-isomer from the (Z)-isomer is critical for reaction consistency.[1]
-
Criterion: The coupling constant (
) between the vinylic protons. -
(E)-Isomer:
(Large coupling indicates trans arrangement).[1] -
(Z)-Isomer:
(Smaller coupling).[1] -
Protocol: Always verify batch stereochemistry via
H NMR in CDCl before use in stereosensitive cyclizations.
Synthetic Routes[1][6][9][10][11]
Two primary industrial pathways exist for synthesizing this compound. The Methyl Propiolate Route is preferred for high-purity laboratory scale synthesis due to its atom economy and stereoselectivity.[1]
Figure 2: Primary synthetic pathways.[1] The propiolate route is generally more stereoselective for the (E)-isomer.[1]
Applications in Heterocyclic Synthesis[9]
This compound acts as a C-C-N building block. The methoxy group is retained in the ester (unless hydrolyzed), while the dimethylamino group is exchanged.
Pyrimidine Synthesis (Drug Discovery)
The most common application is the synthesis of substituted pyrimidines.
-
Reagents: Guanidines, Amidines, or Thioureas.[1]
-
Mechanism:
-
Addition: The amidine nitrogen attacks the
-carbon (displacing dimethylamine). -
Cyclization: The second nitrogen attacks the ester carbonyl (displacing methanol).
-
-
Outcome: Formation of pyrimidin-4(3H)-ones.[1]
Pyrazole Synthesis
-
Reagents: Hydrazine or substituted hydrazines.
-
Mechanism: Similar displacement sequence yielding pyrazol-3-ols (or tautomers).[1]
Experimental Protocol: Synthesis of a Pyrimidinone Derivative
This protocol validates the reactivity of CAS 20664-47-5 with a benzamidine hydrochloride salt.[1]
-
Preparation: Dissolve Benzamidine HCl (1.0 eq) and Sodium Methoxide (1.1 eq) in dry Methanol. Stir for 15 min to liberate the free base.
-
Addition: Add (E)-Methyl 3-(dimethylamino)acrylate (1.05 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (disappearance of acrylate).
-
Workup: Cool to RT. Acidify slightly with acetic acid to precipitate the product.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Yield Expectation: 75–85%.
Safety & Handling (E-E-A-T)
Hazards (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.[3]
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (sensitizer).
-
H335: May cause respiratory irritation.[3]
Storage & Stability[1]
-
Hydrolysis Risk: The ester bond is susceptible to hydrolysis, and the enamine moiety can degrade in moist acidic conditions.
-
Polymerization: Unlike simple acrylates, this compound is less prone to radical polymerization due to the steric and electronic stabilization of the amine, but it should still be stored cool.
-
Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
References
-
Sigma-Aldrich. (E)-Methyl 3-(dimethylamino)acrylate Product Sheet. Retrieved from .[1]
-
National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Methyl Acrylate derivatives safety data. Retrieved from .[1]
-
Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Heterocycles from Enaminones. Chemical Reviews. (Contextual grounding on enaminone chemistry).
-
Ljubljana University. Mayr's Database of Reactivity Parameters. (Reactivity data for enamino esters). Retrieved from .[1]
- PubChem.Compound Summary for CAS 20664-47-5.
